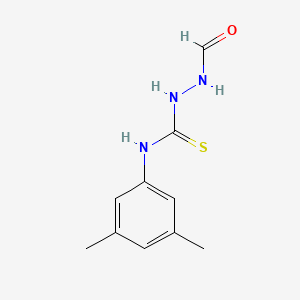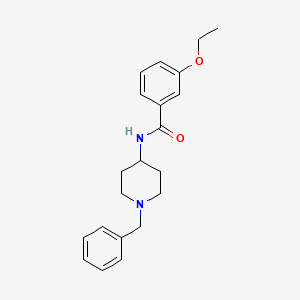![molecular formula C13H15BrN4S2 B4730467 4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4730467.png)
4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, also known as BTA-EG6, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and pathways. In cancer therapy, this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. This compound also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, this compound inhibits the activity of inducible nitric oxide synthase (iNOS), which produces nitric oxide that can cause neuronal damage. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which produces prostaglandins that can cause inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. This compound has also been shown to have antifungal activity by inhibiting fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent activity in various scientific research fields. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. This compound also has limited stability in solution, which can affect its activity over time.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. In cancer therapy, further studies could focus on optimizing the dosing and administration of this compound to maximize its efficacy and minimize its toxicity. In neuroprotection, further studies could focus on the potential applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In antifungal activity, further studies could focus on the potential applications of this compound in treating fungal infections in humans and animals.
Conclusion
In conclusion, this compound is a compound that has shown promising potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, including cancer therapy, neuroprotection, and antifungal activity. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In antifungal activity, this compound has been shown to inhibit the growth of several fungal species.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophen-2-yl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S2/c14-11-7-6-10(20-11)8-15-18-12(16-17-13(18)19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSZKXHXVCFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730389.png)

![N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide](/img/structure/B4730398.png)

![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4730414.png)
![ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730426.png)
![N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4730440.png)
![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4730446.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B4730450.png)

![(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4730461.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4730476.png)
![2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]](/img/structure/B4730481.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4730496.png)